TG101209

Catalog No.
S548278
CAS No.
936091-14-4
M.F
C26H35N7O2S
M. Wt
509.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TG101209

CAS Number

936091-14-4

Product Name

TG101209

IUPAC Name

N-tert-butyl-3-[[5-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]benzenesulfonamide

Molecular Formula

C26H35N7O2S

Molecular Weight

509.7 g/mol

InChI

InChI=1S/C26H35N7O2S/c1-19-18-27-25(29-20-9-11-22(12-10-20)33-15-13-32(5)14-16-33)30-24(19)28-21-7-6-8-23(17-21)36(34,35)31-26(2,3)4/h6-12,17-18,31H,13-16H2,1-5H3,(H2,27,28,29,30)

InChI Key

JVDOKQYTTYUYDV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

N-tert-butyl-3-(5-methyl-2-(4-(4-methyl-piperazin-1-yl)phenylamino)pyrimidin-4-ylamino)benzenesulfonamide, SAR317461, TG101209

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)N4CCN(CC4)C

The exact mass of the compound N-tert-butyl-3-[(5-methyl-2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-4-yl)amino]benzenesulfonamide is 509.25729 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TG101209 is an ATP-competitive, small-molecule inhibitor of Janus kinase 2 (JAK2) with high potency, particularly against the JAK2V617F mutant commonly implicated in myeloproliferative neoplasms (MPNs). [1] In biochemical assays, it inhibits JAK2 with an IC50 value of 6 nM. Its established activity in both cell-based models and in vivo animal models makes it a critical tool for investigating JAK-STAT signaling pathways. [REFS-1, REFS-2]

While other JAK inhibitors are available, they are not functionally interchangeable with TG101209 due to significant differences in kinase selectivity profiles. An inhibitor with a broader profile, such as a pan-JAK or JAK1/2 inhibitor, can produce confounding data by simultaneously suppressing signaling from other JAK family members. TG101209's specific inhibitory potency against JAK2 versus other kinases like JAK3 (~28-fold selectivity) allows for more precise interrogation of JAK2-dependent pathways. [1] Using a less selective compound risks misattributing observed effects that may arise from off-target inhibition, compromising experimental reproducibility and interpretation.

High Biochemical Selectivity for JAK2 Over JAK3

In cell-free biochemical assays, TG101209 demonstrates potent inhibition of JAK2 with an IC50 of 6 nM. [1] In the same assay format, its inhibitory activity against JAK3 is significantly lower, with an IC50 of 169 nM. [1] This quantitative difference highlights a clear selectivity for JAK2, which is critical for experiments designed to isolate the effects of JAK2 pathway modulation from those of JAK3.

Evidence DimensionBiochemical Kinase Inhibition (IC50)
Target Compound Data6 nM (for JAK2)
Comparator Or BaselineJAK3: 169 nM
Quantified Difference~28-fold higher potency for JAK2 vs. JAK3
ConditionsCell-free luminescence-based kinase assay.

This selectivity allows researchers to minimize confounding results from off-target inhibition of JAK3, leading to more precise and interpretable data on JAK2-specific functions.

Demonstrated In Vivo Efficacy and Target Engagement in a Murine Leukemia Model

TG101209 demonstrates oral bioavailability and in vivo efficacy in a primary transplanted AE9a leukemia mouse model. [1] Following two weeks of treatment with 100 mg/kg administered twice daily by oral gavage, 8 of 9 mice showed a 50-90% reduction in peripheral white blood cell (WBC) counts. In contrast, all mice in the placebo group exhibited a 1.44 to 5.39-fold increase in WBCs. [1] Furthermore, a single dose was sufficient to reduce STAT5 phosphorylation in leukemia cells isolated from treated mice, confirming in vivo target engagement.

Evidence DimensionReduction in Leukemia Burden (Peripheral WBC Count)
Target Compound Data50-90% reduction in WBC count after 2 weeks
Comparator Or BaselinePlacebo-treated control group showed a 1.44 to 5.39-fold increase in WBC count
Quantified DifferenceReversal of leukemic cell proliferation versus disease progression in controls
ConditionsPrimary transplanted AE9a leukemia mouse model; 100 mg/kg oral gavage twice daily.

This provides procurement confidence for its use in preclinical animal studies, confirming the compound is orally available and achieves a significant, quantifiable therapeutic effect on a key disease marker.

Defined Solubility Profile: Poor Aqueous Solubility Requiring Organic Solvents for Formulation

The solubility of TG101209 is a critical parameter for experimental design and stock solution preparation. The compound is poorly soluble in aqueous buffers, with a reported solubility of approximately 0.5 mg/mL in a 1:1 mixture of DMF:PBS (pH 7.2) and is practically insoluble in ethanol (0.12 mg/mL). For creating viable stock solutions, organic solvents are required, with reported solubility of 12.5 mg/mL in DMSO and 16 mg/mL in DMF.

Evidence DimensionCompound Solubility
Target Compound DataDMSO: 12.5 mg/mL; DMF: 16 mg/mL
Comparator Or BaselineAqueous Buffer (PBS with DMF): ~0.5 mg/mL; Ethanol: 0.12 mg/mL
Quantified DifferenceSignificantly higher solubility in DMSO/DMF is necessary for preparing concentrated stock solutions.
ConditionsStandard laboratory solvents.

This directly informs procurement and laboratory workflow, as buyers must ensure compatibility with experimental protocols requiring DMSO or DMF for initial solubilization before further dilution.

Isolating JAK2-Dependent Signaling from JAK3

For research focused on dissecting the specific downstream signaling pathways of JAK2, TG101209 is a more appropriate tool than less selective inhibitors. Its ~28-fold biochemical selectivity over JAK3 ensures that observed cellular effects can be more confidently attributed to the inhibition of JAK2. [1]

Preclinical In Vivo Models of JAK2-Driven Malignancies

Where the research objective involves testing a JAK2 inhibitor in a murine model, TG101209 is a validated choice. It is orally bioavailable and has demonstrated efficacy in reducing tumor burden and inhibiting its target in vivo, making it suitable for studies that require a reliable, systemic therapeutic effect. [2]

Cell-Based Assays of JAK2V617F-Positive Progenitor Cells

TG101209 is well-suited for studies using hematopoietic progenitor cells harboring the JAK2V617F mutation. It potently suppresses the growth of these cells and inhibits the phosphorylation of downstream targets like STAT5, providing a robust system for studying MPN pathogenesis or screening for synergistic drug combinations. [1]

Establishing a Selective Inhibition Baseline for Comparator Studies

This compound can be procured as a selective reference standard to benchmark the activity of novel or broader-spectrum JAK inhibitors. Its defined selectivity profile allows for the clear differentiation of on-target JAK2 effects versus the off-target or multi-JAK effects of other compounds. [1]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

509.25729456 Da

Monoisotopic Mass

509.25729456 Da

Heavy Atom Count

36

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

TG101209

Dates

Last modified: 08-15-2023
1: Sun Y, Moretti L, Giacalone NJ, Schleicher S, Speirs CK, Carbone DP, Lu B. Inhibition of JAK2 signaling by TG101209 enhances radiotherapy in lung cancer models. J Thorac Oncol. 2011 Apr;6(4):699-706. doi: 10.1097/JTO.0b013e31820d9d11. PubMed PMID: 21325979; PubMed Central PMCID: PMC3104103.
2: Ramakrishnan V, Kimlinger T, Haug J, Timm M, Wellik L, Halling T, Pardanani A, Tefferi A, Rajkumar SV, Kumar S. TG101209, a novel JAK2 inhibitor, has significant in vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells. Am J Hematol. 2010 Sep;85(9):675-86. doi: 10.1002/ajh.21785. PubMed PMID: 20652971; PubMed Central PMCID: PMC2940994.
3: Wang Y, Fiskus W, Chong DG, Buckley KM, Natarajan K, Rao R, Joshi A, Balusu R, Koul S, Chen J, Savoie A, Ustun C, Jillella AP, Atadja P, Levine RL, Bhalla KN. Cotreatment with panobinostat and JAK2 inhibitor TG101209 attenuates JAK2V617F levels and signaling and exerts synergistic cytotoxic effects against human myeloproliferative neoplastic cells. Blood. 2009 Dec 3;114(24):5024-33. doi: 10.1182/blood-2009-05-222133. Epub 2009 Oct 14. PubMed PMID: 19828702; PubMed Central PMCID: PMC2788976.
4: Pardanani A, Hood J, Lasho T, Levine RL, Martin MB, Noronha G, Finke C, Mak CC, Mesa R, Zhu H, Soll R, Gilliland DG, Tefferi A. TG101209, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations. Leukemia. 2007 Aug;21(8):1658-68. Epub 2007 May 31. PubMed PMID: 17541402.

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